molecular formula C24H28N4O2 B11146249 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide

Cat. No.: B11146249
M. Wt: 404.5 g/mol
InChI Key: UFTKULYXNGKJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the indole nitrogen can be achieved using acetic anhydride in the presence of a base. The final step involves the coupling of the acetylated indole with N-(1-benzyl-4-piperidyl)acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The acetylamino group can enhance the compound’s binding affinity to its targets, while the piperidyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Tryptophan: An essential amino acid with a simpler structure.

    Serotonin: A neurotransmitter with a similar indole ring but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1-benzylpiperidin-4-yl)acetamide

InChI

InChI=1S/C24H28N4O2/c1-18(29)25-22-8-5-9-23-21(22)12-15-28(23)17-24(30)26-20-10-13-27(14-11-20)16-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-17H2,1H3,(H,25,29)(H,26,30)

InChI Key

UFTKULYXNGKJPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.